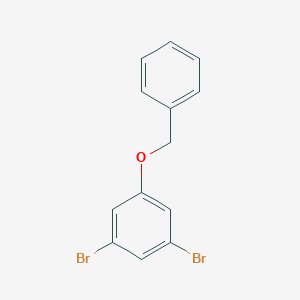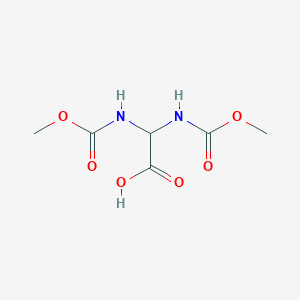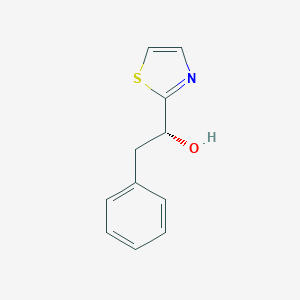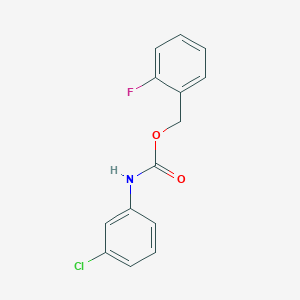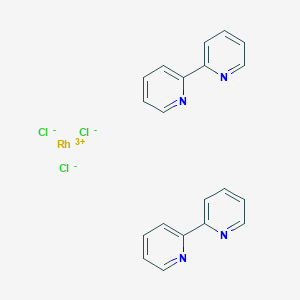
2-Pyridin-2-ylpyridine rhodium(III) trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-2-ylpyridine rhodium(III) trichloride is a coordination compound with the chemical formula [RhCl3(C11H8N2)]. It is commonly used as a catalyst in organic synthesis reactions. The compound has a unique structure that allows it to selectively activate C-H bonds in organic molecules, making it a valuable tool in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 2-Pyridin-2-ylpyridine rhodium(III) trichloride involves the activation of C-H bonds through a process known as oxidative addition. This process involves the insertion of the rhodium(III) center into the C-H bond, followed by the formation of a rhodium-carbon bond. The resulting intermediate can then undergo further reactions to yield the desired product.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2-Pyridin-2-ylpyridine rhodium(III) trichloride. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst in organic synthesis reactions offers several advantages. The compound is highly selective in activating C-H bonds, which allows for the preparation of complex molecules with high selectivity and efficiency. Additionally, the compound is relatively stable and can be easily handled and stored.
One limitation of using 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst is its relatively high cost compared to other commonly used catalysts. Additionally, the compound may not be suitable for all types of organic synthesis reactions, as its selectivity may not be optimal for certain substrates.
Orientations Futures
1. Developing new synthetic routes for the preparation of complex organic molecules using 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst.
2. Investigating the mechanism of action of the compound in greater detail to better understand its selectivity and reactivity.
3. Exploring the use of 2-Pyridin-2-ylpyridine rhodium(III) trichloride in other areas of chemistry, such as polymer synthesis and materials science.
4. Developing new synthetic methods that incorporate 2-Pyridin-2-ylpyridine rhodium(III) trichloride into flow chemistry systems for more efficient and scalable synthesis.
Méthodes De Synthèse
The synthesis of 2-Pyridin-2-ylpyridine rhodium(III) trichloride involves the reaction of rhodium(III) chloride hydrate with 2-pyridylpyridine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as methanol or ethanol and is typically carried out under reflux conditions.
Applications De Recherche Scientifique
2-Pyridin-2-ylpyridine rhodium(III) trichloride has been extensively studied for its application as a catalyst in various organic synthesis reactions. The compound has been shown to be highly effective in activating C-H bonds in a variety of substrates, including alkanes, alkenes, and arenes. This has led to the development of new and more efficient synthetic routes for the preparation of complex organic molecules.
Propriétés
Numéro CAS |
14551-15-6 |
|---|---|
Nom du produit |
2-Pyridin-2-ylpyridine rhodium(III) trichloride |
Formule moléculaire |
C20H16Cl3N4Rh |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
2-pyridin-2-ylpyridine;rhodium(3+);trichloride |
InChI |
InChI=1S/2C10H8N2.3ClH.Rh/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
Clé InChI |
IZTNCRAFVLXMHY-UHFFFAOYSA-K |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh+3] |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh+3] |
Autres numéros CAS |
22710-42-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



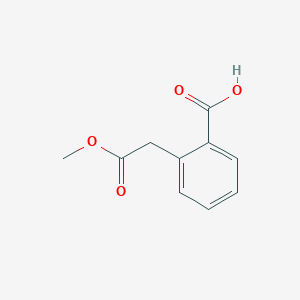
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
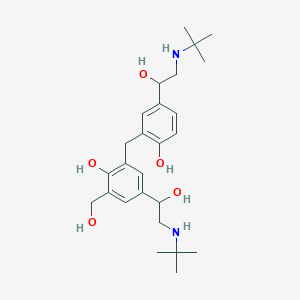
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
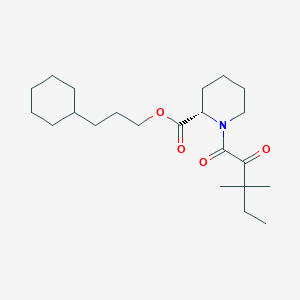
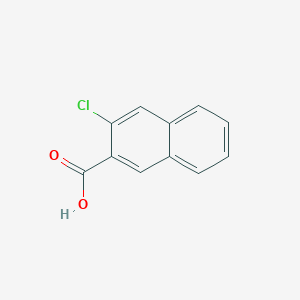
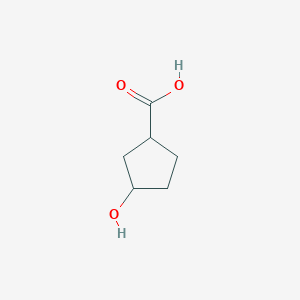
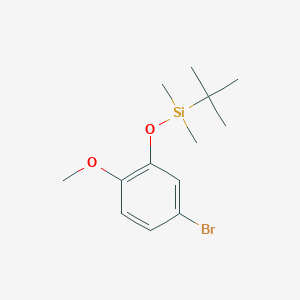
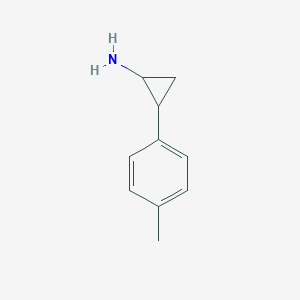
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)
